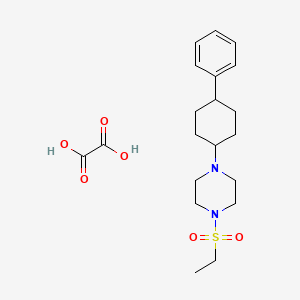![molecular formula C25H23N3O2 B5511868 3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5511868.png)
3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dibenzo[b,e][1,4]diazepin-1-ones, including 3-(2-methoxyphenyl)-11-(3-pyridinyl) derivatives, involves condensation and cyclization reactions. These compounds are synthesized by dehydrative cyclization of certain precursors with polyphosphoric acid or similar cyclization agents, leading to various substituted derivatives with potential pharmacological properties (Cortés, García Mellado, & Sanabria, 2002). The structural integrity of the synthesized compounds is confirmed through spectral analyses, including IR, 1H-NMR, 13C-NMR, and MS techniques.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography and spectroscopic methods, confirming the presence of the dibenzo[b,e][1,4]diazepin-1-one skeleton. The spectral data provide insights into the substitution patterns and the overall conformation of the molecules, which are crucial for understanding their chemical behavior and interaction with biological targets (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, demonstrating their reactive versatility. These reactions enable the introduction of diverse functional groups, significantly altering the chemical and pharmacological properties of the compounds (Chechina, Kravchuk, Omelchenko, Shishkin, & Kolos, 2015).
科学的研究の応用
Synthesis and Chemical Properties
Research has explored efficient synthesis methods for derivatives of dibenzo[b,e][1,4]diazepin-1-ones, highlighting their potential biological and pharmacological activities. These activities include their roles as anticonvulsants and in the treatment of schizophrenia within the central nervous system (CNS). The structural characterization of these compounds is achieved through spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, indicating their complex and diverse chemical properties (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Potential Biological Activities
Derivatives of this compound have been synthesized and examined for their interactions with central and mitochondrial benzodiazepine receptors. Studies have shown that some derivatives are highly effective in displacing diazepam from central benzodiazepine receptors, indicating potential applications in neurological research and therapeutic interventions. The specificity and efficacy of these interactions suggest a promising area of study for understanding and modulating CNS functions (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).
Chemical Reactions and Modifications
The compound and its derivatives undergo various chemical reactions, leading to novel rearrangements and the formation of complex structures. These reactions are crucial for developing new pharmaceutical agents with enhanced efficacy and specificity. Studies have documented novel synthetic routes and chemical transformations, providing insights into the versatile chemistry of dibenzo[b,e][1,4]diazepin-1-ones and their potential for generating new therapeutic molecules (Cairns, Clarkson, Hamersma, & Rae, 2002).
特性
IUPAC Name |
9-(2-methoxyphenyl)-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-23-11-5-2-8-18(23)17-13-21-24(22(29)14-17)25(16-7-6-12-26-15-16)28-20-10-4-3-9-19(20)27-21/h2-12,15,17,25,27-28H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTWOJXQQNOQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC3=C(C(NC4=CC=CC=C4N3)C5=CN=CC=C5)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)


![4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5511851.png)
![1-(4-methoxy-3-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5511852.png)

![2-ethoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5511864.png)
